depudecin
Description
Structure
2D Structure
Properties
IUPAC Name |
1-[3-[2-[3-(1-hydroxyethyl)oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-7(13)11-9(15-11)5-4-8-10(14-8)6(2)12/h3-13H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVJMFOLJOOWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(O1)C=CC2C(O2)C(C=C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Genetic Determinants of Depudecin
Elucidation of the Biosynthetic Pathway
The biosynthesis of depudecin (B143755) follows a polyketide pathway, a common route for the synthesis of diverse secondary metabolites in fungi and other organisms. invivochem.comtandfonline.com
Polyketide Nature of this compound Biosynthesis
This compound is classified as an eleven-carbon linear polyketide. apsnet.orgnih.gov The core carbon skeleton of polyketides is assembled from smaller units, typically acetyl-CoA and malonyl-CoA, through a series of condensation reactions catalyzed by polyketide synthases (PKSs). oup.comtandfonline.com The structure of this compound, with its characteristic chain and modifications, is consistent with its formation via this pathway. invivochem.com
Precursor Incorporation Studies in this compound Formation
Feeding experiments using isotopically labeled precursors have been instrumental in confirming the polyketide origin of this compound and elucidating the incorporation pattern of these building blocks. Studies involving labeled acetates, such as [1-¹³C], [2-¹³C], [1,2-¹³C₂], [2-²H₃], and [2-²H, 2-¹³C]-acetates, fed to Nimbya scirpicola have provided evidence for the carbon origin of the this compound backbone. tandfonline.com These studies established that the this compound skeleton is formed by the polyketide pathway, with C-1–C-2 serving as the starter unit. tandfonline.com The incorporation of five intact acetate (B1210297) units (C-1–C-2, C-3–C-4, C-5–C-6, C-7–C-8, and C-9–C-10) was observed through ¹³C-NMR analysis, showing intense ¹³C-¹³C coupling signals between these carbon pairs. tandfonline.com Differential hydrogen exchange was also noted during the incorporation of ²H-labeled acetate, particularly a substantial loss of deuterium (B1214612) at the epoxide methine at C-3. tandfonline.com
Genetic Characterization of this compound Biosynthetic Gene Clusters
The genes responsible for this compound biosynthesis are typically found clustered together in fungal genomes. oup.comapsnet.orgapsnet.org This co-localization facilitates their coordinated regulation and expression.
Identification of Key Biosynthetic Genes (e.g., Polyketide Synthase, Monooxygenases, Transcription Factors)
The this compound biosynthetic gene (DEP) cluster, initially characterized in Alternaria brassicicola, consists of six coregulated genes: DEP1–DEP6. oup.comapsnet.orgapsnet.org Key enzymatic functions within this cluster are encoded by specific genes. DEP5 encodes a polyketide synthase (PKS), which is predicted to be responsible for synthesizing the carbon backbone of this compound. oup.comapsnet.orgoup.com DEP2 and DEP4 encode monooxygenases, enzymes likely involved in oxygenating the polyketide backbone, potentially forming the epoxide rings characteristic of this compound. oup.comapsnet.orgoup.com The cluster also includes DEP3, encoding a Major Facilitator Superfamily (MFS) transporter, and DEP6, encoding a Zn₂Cys₆ DNA-binding transcription factor (C6). oup.comapsnet.orgoup.com The function of DEP1 remains unknown. oup.comapsnet.orgoup.com
Targeted gene disruption studies have confirmed the involvement of DEP2, DEP4, DEP5, and DEP6 in this compound production. apsnet.orgapsnet.orgnih.gov
Transcriptional Regulation of this compound Biosynthesis Genes
The expression of the genes within the DEP cluster is coregulated. oup.comapsnet.orgapsnet.org The transcription factor encoded by DEP6 plays a crucial role in this regulation. apsnet.orgapsnet.orgnih.govmsu.edu Studies have shown that DEP6 is required for the expression of DEP1 through DEP5, but not for the immediate flanking genes outside the cluster. apsnet.orgapsnet.orgnih.gov This dependence on DEP6 is consistent with its function as a pathway-specific transcription factor, ensuring the coordinated activation of the genes necessary for this compound biosynthesis. apsnet.org
Ecological and Pathological Relevance of this compound Production
This compound, as a secondary metabolite, is thought to play roles in the interactions between the producing fungus and its environment or hosts. oup.comnibio.nonih.gov
This compound has been identified as a virulence factor, albeit a weak one, in the plant pathogen Alternaria brassicicola. oup.comapsnet.orgapsnet.orgnih.govnibio.noresearchgate.netsapub.orgnih.gov Mutants of A. brassicicola that are unable to produce this compound show a small but statistically significant reduction in virulence on certain host plants, such as cabbage (Brassica oleracea). apsnet.orgapsnet.orgnih.govsapub.org However, its contribution to virulence is less pronounced compared to other potent toxins in different plant-pathogen systems, such as HC toxin in the Cochliobolus carbonum-maize interaction. apsnet.orgapsnet.orgnih.govsapub.org
The distribution of the DEP cluster across different fungal species, including its presence in some Fusarium species through horizontal gene transfer, suggests potential ecological advantages associated with this compound production. oup.comnibio.nonih.govresearchgate.netfrontiersin.org While its primary role in pathogenesis for A. brassicicola appears minor, its activity as a histone deacetylase inhibitor could influence host-pathogen interactions by affecting host gene expression. invivochem.comfrontiersin.orgnih.govnih.govnih.govoup.comoup.com this compound's ability to inhibit HDACs has also been linked to its effect on transformed mammalian cells, inducing morphological reversion. invivochem.comfrontiersin.orgresearchgate.netnih.govnih.govnih.gov This suggests a broader biological activity beyond plant pathogenesis, potentially related to cellular processes involving histone acetylation.
Table: Key Genes in the this compound Biosynthetic Cluster (Alternaria brassicicola)
| Gene | Predicted Function | Involvement in this compound Production (Targeted Disruption) |
|---|---|---|
| DEP1 | Unknown | Not directly tested in cited studies |
| DEP2 | Monooxygenase | Essential apsnet.orgapsnet.orgnih.gov |
| DEP3 | Major Facilitator Superfamily (MFS) Transporter | Not attempted due to potential self-protection role apsnet.org |
| DEP4 | Monooxygenase | Essential apsnet.orgapsnet.orgnih.gov |
| DEP5 | Polyketide Synthase (AbPKS9) | Essential apsnet.orgapsnet.orgnih.govmsu.edu |
| DEP6 | Zn₂Cys₆ Transcription Factor | Essential for expression of DEP1-DEP5 apsnet.orgapsnet.orgnih.govmsu.edu |
Role in Fungal Virulence and Host-Pathogen Interactions
This compound functions as a histone deacetylase inhibitor and contributes to the virulence of the pathogenic fungus Alternaria brassicicola. apsnet.orgnih.govresearchgate.netoup.comnih.govmdpi.comsapub.org While it enhances pathogenicity by inhibiting HDACs, its role is considered less significant compared to other fungal toxins like HC-toxin produced by Cochliobolus carbonum. apsnet.orgnih.govmdpi.comsapub.org
Research using this compound-minus mutants of A. brassicicola has provided insights into its contribution to virulence. These mutants show a small but statistically significant reduction in virulence on cabbage (Brassica oleracea). apsnet.orgnih.govapsnet.org Specifically, a 10% reduction in lesion size was observed on pad3 mutants of Arabidopsis thaliana infected with a DEP5 knockout mutant (this compound-minus) strain of A. brassicicola. msu.edu However, a statistically significant effect on virulence was not consistently observed on Arabidopsis. apsnet.orgnih.gov
The role of this compound in virulence is considered minor compared to major virulence factors like HC toxin, which is a critical determinant of virulence in the Cochliobolus carbonum-maize interaction. apsnet.orgnih.gov HC toxin-synthesizing isolates of C. carbonum are highly virulent on susceptible maize lines. apsnet.org
This compound's ability to inhibit histone deacetylases is believed to be the mechanism through which it influences host-pathogen interactions. apsnet.orgnih.govinvivochem.comresearchgate.net In plants, HDACs play a crucial role in regulating gene expression and various cellular processes, including defense responses. oup.com By inhibiting host HDACs, this compound may modulate the plant's defense mechanisms, thereby facilitating fungal colonization.
Data on the effect of this compound deficiency on A. brassicicola virulence:
| Host Plant | A. brassicicola Strain | This compound Production | Virulence Phenotype | Reference |
| Cabbage | Wild type | + | Normal virulence | apsnet.orgnih.govapsnet.org |
| Cabbage | This compound-minus mutant | - | Small (10%) but statistically significant reduction | apsnet.orgnih.govapsnet.org |
| Arabidopsis | Wild type | + | Normal virulence | apsnet.orgnih.gov |
| Arabidopsis | This compound-minus mutant | - | No statistically significant reduction | apsnet.orgnih.gov |
| Arabidopsis (pad3) | Wild type | + | Normal virulence | msu.edu |
| Arabidopsis (pad3) | DEP5 knockout mutant | - | 10% reduction in lesion size | msu.edu |
| Host Plant | A. brassicicola Strain | This compound Production | Virulence Phenotype |
|---|---|---|---|
| Cabbage | Wild type | + | Normal virulence |
| Cabbage | This compound-minus mutant | - | Small (10%) but statistically significant reduction |
| Arabidopsis | Wild type | + | Normal virulence |
| Arabidopsis | This compound-minus mutant | - | No statistically significant reduction |
| Arabidopsis (pad3) | Wild type | + | Normal virulence |
| Arabidopsis (pad3) | DEP5 knockout mutant | - | 10% reduction in lesion size |
Table: Effect of this compound Production on Alternaria brassicicola Virulence
The differential effect observed on cabbage and Arabidopsis suggests potential host-specific aspects of this compound's role in pathogenesis. apsnet.orgnih.gov
Molecular and Cellular Mechanisms of Depudecin Action
Depudecin (B143755) as a Histone Deacetylase (HDAC) Inhibitor
The primary mechanism through which this compound exerts its biological effects is the inhibition of histone deacetylases. nih.gov HDACs are critical enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. nih.gov By inhibiting these enzymes, this compound alters the epigenetic landscape of the cell. Several lines of evidence substantiate this mechanism. pnas.org
Evidence for HDAC Inhibition: In Vitro Enzymatic Assays
Direct evidence for this compound's inhibitory effect on HDAC enzymes comes from in vitro enzymatic assays. Studies have demonstrated that this compound inhibits HDAC activity in a dose-dependent manner. nih.gov Initial experiments utilized crude cell extracts from HL60 cells as the source of HDACs and ³H-acetylated histones as the substrate, showing clear inhibition by this compound. pnas.org
Further investigations using purified, recombinant human HDAC1 (HDAC1-F) confirmed this direct inhibitory action. nih.gov In these purified systems, this compound was found to inhibit 50% of the HDAC1 enzyme activity at a concentration of 4.7 μM. nih.gov This potency is comparable to other well-known HDAC inhibitors like trichostatin A and trapoxin. pnas.org In contrast, radicicol, another compound known to cause morphological changes in cells, showed no significant inhibitory effect on HDAC activity in these assays. nih.gov
Table 1: In Vitro HDAC1 Inhibition by this compound
| Compound | Target Enzyme | IC₅₀ (Concentration for 50% Inhibition) |
|---|---|---|
| This compound | Purified Recombinant HDAC1 | 4.7 µM nih.govnih.gov |
Evidence for HDAC Inhibition: In Vivo Chromatin Modification (Histone Hyperacetylation)
Consistent with its role as an HDAC inhibitor, treatment of cells with this compound leads to the accumulation of acetylated histones, a phenomenon known as histone hyperacetylation. nih.gov This effect is a direct cellular consequence of HDAC inhibition. nih.gov
The analysis of histones from this compound-treated v-ras transformed NIH 3T3 cells, using acid/urea/TritonX-100 (AUT) gel electrophoresis, has provided compelling in vivo evidence. nih.gov This technique separates histones based on their level of acetylation. Treatment with this compound resulted in a dose-dependent increase in the acetylation of histones, particularly histone H4. researchgate.net This effect was observed at concentrations consistent with those required for its biological activity. nih.gov Notably, inactive derivatives of this compound, such as mono-methylthiomethyl (MTM)-depudecin and this compound-bisether, failed to induce histone hyperacetylation, linking the inhibitory activity directly to the specific chemical structure of this compound. researchgate.net
Competitive Binding Studies with Established HDAC Inhibitors
To further confirm that this compound targets HDAC enzymes, competitive binding studies have been performed. These experiments show that this compound shares a common binding site with known HDAC inhibitors. nih.gov Using [³H]trapoxin, a radiolabeled compound with high specific binding to HDACs, researchers demonstrated that this compound effectively competes for this binding in a dose-dependent manner. nih.govpnas.org
Table 2: Competitive Binding Against [³H]Trapoxin
| Competing Compound | Effect on [³H]Trapoxin Binding | Implied Target |
|---|---|---|
| This compound | Effective, dose-dependent inhibition pnas.org | HDAC pnas.org |
| Trapoxin | Effective, dose-dependent inhibition nih.gov | HDAC nih.gov |
| Radicicol | Largely ineffective as a competitor pnas.org | Non-HDAC pnas.org |
Investigating Isoform Selectivity and Specificity of this compound-Mediated HDAC Inhibition
The human HDAC family consists of multiple isoforms grouped into different classes. drugbank.comnih.gov While this compound has been clearly shown to inhibit HDAC activity, particularly against the class I enzyme HDAC1, its broader isoform selectivity remains largely uncharacterized. nih.govresearchgate.net
This compound possesses a unique chemical structure, distinct from other major classes of HDAC inhibitors like the hydroxamic acids (e.g., trichostatin A) and cyclic tetrapeptides (e.g., trapoxin). nih.gov This structural novelty suggests that it may exhibit a different selectivity profile toward the various HDAC isoforms. nih.gov However, comprehensive screening of this compound against a wide panel of HDAC isoforms has not been extensively reported. The relatively moderate potency of this compound against HDAC1 may have limited further investigation into its isoform specificity. researchgate.net Therefore, while this compound is a confirmed HDAC inhibitor, its specific activity across the full range of HDAC isoforms is not yet known. nih.gov
Cellular Responses to this compound Treatment
The inhibition of HDACs by this compound triggers significant changes in gene expression and cellular behavior. pnas.org One of the most striking and well-documented effects is the reversion of the malignant phenotype in transformed cells. nih.gov
Morphological Reversion of Oncogenically Transformed Phenotypes
This compound was originally discovered based on its ability to induce a dramatic morphological change in oncogene-transformed cells. nih.gov Fibroblasts transformed with v-ras and v-src oncogenes typically exhibit a rounded or spindle-like shape and a loss of organized cytoskeletal structures. nih.govnih.gov Treatment with this compound causes these cells to revert to a flattened, well-spread phenotype that is characteristic of their non-transformed parental cells. nih.govmedchemexpress.com
This "detransformation" is associated with a profound reorganization of the actin cytoskeleton. nih.gov A hallmark of many cancer cells is the loss of actin stress fibers, which are contractile bundles of actin and myosin that play key roles in cell adhesion and shape. nih.gov this compound treatment induces the formation of these prominent stress fibers, suggesting that its HDAC-inhibiting activity leads to the reactivation of genes whose products are involved in cytoskeletal organization and cell adhesion. nih.gov This morphological reversion effect is not unique to this compound but is a characteristic feature of many HDAC inhibitors, linking the enzymatic inhibition directly to this profound cellular response. pnas.org
Induction of Cell Cycle Arrest and Cellular Differentiation
This compound, consistent with its function as a histone deacetylase (HDAC) inhibitor, plays a significant role in the regulation of the cell cycle and the induction of cellular differentiation in various mammalian cell lines. nih.govpnas.org The inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which in turn alters chromatin structure and the expression of genes critical for cell cycle control. This alteration is a key mechanism through which this compound exerts its cytostatic effects.
HDAC inhibitors as a class are known to induce cell cycle arrest at different checkpoints, most notably at the G1/S and G2/M transitions. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21. The p21 protein can inhibit the activity of cyclin-CDK complexes that are essential for the progression of the cell cycle through the G1 and G2 phases. While the specific effects of this compound on individual cyclins and cyclin-dependent kinases (CDKs) have not been extensively detailed in available research, the general mechanism for HDAC inhibitors involves the transcriptional activation of CKI genes. For instance, the HDAC inhibitor trichostatin A has been shown to induce G1 phase cell cycle arrest by affecting the expression of cell cycle-related regulatory pathways.
In addition to cell cycle arrest, this compound also promotes cellular differentiation. pnas.org This process is intricately linked to changes in gene expression that favor a more specialized cell fate over proliferation. By inhibiting HDACs, this compound facilitates the transcription of genes that are normally silenced in transformed cells, leading to a reversion of the malignant phenotype and the adoption of characteristics of differentiated cells.
Modulation of Angiogenesis Pathways in Cellular Models
This compound has demonstrated anti-angiogenic properties, suggesting its potential to interfere with the formation of new blood vessels, a process crucial for tumor growth and metastasis. Research has shown that this compound can inhibit embryonic angiogenesis in a dose-dependent manner. This inhibitory effect is linked to its ability to affect the growth of vascular endothelial cells, which are the primary cells involved in the process of angiogenesis.
The precise molecular pathways through which this compound exerts its anti-angiogenic effects are not yet fully elucidated. However, the vascular endothelial growth factor (VEGF) signaling pathway is a primary regulator of angiogenesis. VEGF binds to its receptors on endothelial cells, triggering a cascade of downstream signaling events that promote cell proliferation, migration, and survival. It is plausible that this compound's anti-angiogenic activity involves the modulation of the VEGF signaling pathway, although direct evidence for this is still emerging. The inhibition of endothelial cell growth by this compound points towards an interference with fundamental cellular processes that are likely downstream of key angiogenic signaling pathways.
Regulation of Cytoskeletal Dynamics (e.g., Actin Stress Fiber Formation)
A striking cellular effect of this compound is its ability to induce a morphological reversion in transformed fibroblasts, causing them to change from a rounded phenotype to a flattened one, characteristic of normal cells. nih.govpnas.org This change is accompanied by a significant reorganization of the actin cytoskeleton, most notably the formation of prominent actin stress fibers. nih.govpnas.org The loss of these structures is a common feature of malignant transformation.
The mechanism underlying this effect is directly linked to this compound's inhibition of HDACs. nih.gov It is proposed that HDACs may repress the transcription of certain anti-tumor genes. nih.gov The protein products of these genes are likely involved in the regulation of actin stress fiber assembly and the control of cell proliferation. nih.gov By inhibiting HDACs, this compound allows for the expression of these genes, leading to the restoration of a more organized actin cytoskeleton. nih.gov This effect is not unique to this compound, as other structurally unrelated HDAC inhibitors like trichostatin A and trapoxin also induce similar changes in cellular morphology and actin stress fiber formation. nih.govpnas.org
Requirement for De Novo mRNA and Protein Synthesis in this compound's Cellular Effects
The cellular effects of this compound, particularly its ability to induce morphological changes in transformed cells, are dependent on new gene expression. nih.govpnas.org Studies have shown that the detransforming activity of this compound can be blocked by the presence of actinomycin (B1170597) D, an inhibitor of mRNA synthesis, and cycloheximide, an inhibitor of protein synthesis. nih.govpnas.org
This requirement for de novo mRNA and protein synthesis strongly indicates that this compound's mechanism of action is not due to a direct, immediate effect on the cytoskeleton. Instead, its primary action of inhibiting HDACs leads to changes in the transcriptional landscape of the cell. The subsequent synthesis of new messenger RNAs and their translation into proteins are essential for the downstream effects, such as the reorganization of the actin cytoskeleton and the induction of cell cycle arrest, to occur. nih.govpnas.org
Exploration of Downstream Molecular Targets and Signaling Cascades (e.g., Gelsolin Expression)
As a consequence of its HDAC inhibitory activity, this compound influences the expression of various downstream target genes. One of the key identified downstream targets is the protein gelsolin. nih.govpnas.org Gelsolin is a calcium-dependent protein that plays a crucial role in actin filament dynamics by severing and capping actin filaments.
The inhibition of HDACs by this compound is thought to lead to the derepression of the gelsolin gene, resulting in increased levels of the gelsolin protein. nih.govpnas.org This upregulation of gelsolin is a likely contributor to the observed changes in the actin cytoskeleton, including the formation of stress fibers, which are characteristic of this compound-treated transformed cells. The alteration of gelsolin levels represents a significant step in the signaling cascade that connects the epigenetic modulation by this compound to the profound changes in cell morphology and behavior.
Comparative Analysis of this compound's Molecular Profile with Other Epigenetic Modulators
This compound is a member of a growing class of naturally occurring HDAC inhibitors. Its molecular profile, however, displays notable differences when compared to other well-characterized epigenetic modulators, particularly other HDAC inhibitors like trichostatin A (TSA) and trapoxin.
Structural Distinction: this compound possesses a unique chemical structure, characterized by an 11-carbon chain containing two epoxide groups and six stereogenic centers. nih.gov This structure is distinct from the hydroxamic acid-containing structure of TSA and the cyclic tetrapeptide structure of trapoxin. pnas.orgnih.gov This structural uniqueness suggests that this compound may interact with HDAC enzymes in a different manner, potentially leading to a distinct selectivity profile. pnas.org
Mechanism of HDAC Inhibition: this compound has been shown to inhibit purified recombinant HDAC1. nih.govpnas.org It competitively inhibits the binding of trapoxin to its nuclear target, indicating that they share a binding site on the HDAC enzyme. pnas.org
Isoform Selectivity: The selectivity of this compound across the different isoforms of HDACs has not been extensively characterized. In contrast, TSA is known to be a pan-HDAC inhibitor, affecting multiple HDAC isoforms. nih.govdrugbank.com The unique structure of this compound raises the possibility of a different isoform selectivity profile, which could have implications for its specific biological effects and therapeutic potential. pnas.org
Interactive Data Table: Comparison of this compound with Other HDAC Inhibitors
| Feature | This compound | Trichostatin A (TSA) | Trapoxin |
| Chemical Class | Polyketide with epoxides | Hydroxamic acid | Cyclic tetrapeptide |
| HDAC Inhibition | Yes | Yes | Yes |
| Target HDAC Isoform(s) | HDAC1 (tested) | Pan-inhibitor | Class I and II HDACs |
| Reversibility | Not fully characterized | Reversible | Irreversible |
| Key Structural Feature | 11-carbon chain with two epoxides | Hydroxamic acid group | Epoxyketone group |
Chemical Synthesis and Structure Activity Relationship Sar Studies of Depudecin
Total Synthesis Strategies for (-)-Depudecin
The total synthesis of complex natural products like (-)-depudecin is a significant endeavor in organic chemistry, allowing for the preparation of the compound and its analogues for biological evaluation and mechanistic studies. researchgate.netresearchgate.netresearchgate.netfigshare.com
Research programs directed towards the synthesis of natural This compound (B143755) have successfully culminated in both linear and convergent total syntheses. researchgate.netresearchgate.netresearchgate.net
Modern organic synthesis employs a range of advanced methodologies to efficiently construct complex molecules. Olefin metathesis reactions, particularly cross-metathesis (CM), have become powerful tools for carbon-carbon bond formation. thieme-connect.derutgers.edu CM allows for the formation of new carbon-carbon double bonds between two different alkene partners. rutgers.edu This reaction is appealing due to the ready availability of alkene starting materials and its tolerance of various functional groups. rutgers.edu
The utilization of an olefin cross-metathesis strategy has been a key feature in providing an efficient and improved access to natural this compound compared to earlier linear syntheses. researchgate.netresearchgate.netacs.orgresearchgate.netnih.govfigshare.com This methodology contributes to the brevity and convergency of the synthetic route. researchgate.netresearchgate.netacs.orgnih.govfigshare.com Another notable methodology employed in the stereoselective total synthesis of (-)-depudecin is a novel asymmetric epoxide formation based on chiral sulfonium (B1226848) salts, enabling the efficient and stereoselective construction of the oxirane rings. researchgate.netfigshare.com
Design and Synthesis of this compound Analogues
To understand the relationship between the structure of this compound and its biological activity, researchers synthesize and evaluate various analogues. researchgate.net This involves modifying specific parts of the this compound molecule.
The synthesis of this compound analogues includes the preparation of truncated versions, which are shorter or lack certain parts of the original molecule. researchgate.netmdpi.com Stereoisomeric analogues, which have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, are also synthesized to probe the stereochemical requirements for activity. researchgate.netresearchgate.netresearchgate.netacs.orgnih.govfigshare.comgoogle.com For example, the 10-epi derivative and the enantiomer of this compound have been prepared as stereoisomeric analogues for SAR studies. researchgate.netresearchgate.netacs.orgnih.govfigshare.com
The synthesis and characterization of inactive this compound derivatives are crucial for understanding the mechanism of action. By comparing the biological activity of this compound with that of derivatives that are structurally similar but lack activity, researchers can identify the key functional groups or structural features essential for its effects. researchgate.netresearchgate.net For instance, mono-methylthiomethyl (MTM)-depudecin and this compound-bisether have been reported as inactive derivatives that did not induce detransformation activity in v-ras transformed cells and did not cause the accumulation of acetylated histones, suggesting the importance of certain functionalities for its HDAC inhibitory activity. researchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-activity relationship (SAR) studies aim to correlate structural modifications of a compound with changes in its biological activity. researchgate.netcore.ac.ukthaiscience.infoipinnovative.com For this compound, SAR studies involving an array of synthesized analogues, including truncated and stereoisomeric variants, have been conducted to explore their biological activity. researchgate.netresearchgate.netresearchgate.netacs.orgnih.govfigshare.com
Preliminary biological evaluations of these analogues have involved testing their antitumor properties against various tumor cell lines. researchgate.net These studies help to identify which parts of the this compound molecule are critical for its activity, such as its ability to induce morphological changes, cell cycle arrest, cellular differentiation, and anti-angiogenesis activity. researchgate.netresearchgate.netresearchgate.net The essential role of the epoxide and hydroxyl moieties in this compound's ability to induce a flattened morphology in transformed cells has been revealed through the characterization of synthetic this compound and several structural variants. nih.gov this compound's activity as an HDAC inhibitor, particularly against HDAC1, has been investigated, with an IC50 value reported in the low μM range. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net SAR studies contribute to understanding the pharmacophoric features essential for HDAC inhibition, such as the cap, zinc binding site, and linker region, although this compound's unique structure with two epoxides and a double bond sets it apart from typical HDAC inhibitors. researchgate.netresearchgate.netresearchgate.netipinnovative.com
Elucidation of Essential Structural Features for Biological Activity (e.g., Epoxide and Hydroxyl Moieties)
Studies on this compound and its structural variants have aimed to pinpoint the key functional groups responsible for its biological effects. The molecule is characterized by a highly oxidized 11-carbon chain featuring two epoxide rings conjugated through a trans-disubstituted olefin. researchgate.netresearchgate.netfigshare.com Research, including cell staining assays using transformed fibroblasts, has revealed the essential role of specific moieties, particularly the epoxide and hydroxyl groups, in this compound's ability to induce morphological detransformation and reorganize the cellular cytoskeleton, such as the formation of actin stress fibers. nih.gov While the precise mechanism of interaction with HDACs is complex, the presence of two oxirane rings separated by a trans double bond is a distinctive feature of this compound's structure compared to other HDAC inhibitors. researchgate.netresearchgate.netresearchgate.net
Correlation of Structural Variations with HDAC Inhibitory Potency
This compound functions as a histone deacetylase inhibitor, effectively inhibiting HDAC activity both in vivo and in vitro. nih.govresearchgate.netnih.gov It has been shown to competitively inhibit the binding of [³H]trapoxin, suggesting a shared binding site on a nuclear protein with other known HDAC inhibitors like trapoxin. nih.govnih.gov In vitro assays using purified recombinant HDAC1 have demonstrated that this compound inhibits 50% of the enzyme activity at a concentration of 4.7 μM. nih.govresearchgate.netresearchgate.netnih.gov
SAR studies involving synthetic analogues, including truncated and stereoisomeric variants, have been conducted to understand how structural modifications impact HDAC inhibitory potency. researchgate.netresearchgate.netacs.orgresearchgate.netfigshare.comresearchgate.net While specific detailed data tables on the IC50 values of a wide range of this compound analogues were not extensively available in the search results, the research indicates that even subtle structural changes, such as stereoisomeric variations, can influence biological activity. researchgate.netacs.orgresearchgate.netfigshare.comresearchgate.net The unique structural features of this compound, particularly the epoxide rings, are considered crucial for its interaction with HDAC enzymes. researchgate.netresearchgate.netresearchgate.net
SAR in Relation to Morphological Detransformation and Anti-angiogenic Activity
This compound was initially discovered for its ability to revert the transformed morphology of tumor cells, a process linked to its HDAC inhibitory activity. researchgate.netresearchgate.netresearchgate.netnih.gov The induction of morphological reversion and the formation of actin stress fibers by this compound have been shown to require the presence of the epoxide and hydroxyl moieties. nih.gov This suggests a direct link between these structural features and the cellular effects related to detransformation.
Advanced Methodologies in Depudecin Research
High-Throughput Biological Screening Approaches for Depudecin (B143755) Activity Profiling
High-throughput screening (HTS) plays a crucial role in identifying and profiling the biological activities of compounds like this compound. wikipedia.org This methodology allows for the rapid assessment of large libraries of compounds against specific biological targets or phenotypic changes. wikipedia.orgmedinadiscovery.com In the context of this compound, HTS has been employed to identify its ability to induce specific cellular responses, such as the morphological reversion of oncogenically transformed fibroblasts. nih.govmedchemexpress.cominvivochem.comnih.govresearchgate.netmedchemexpress.com
Cell-based HTS assays, often utilizing reporter gene constructs, have been developed to identify compounds that modulate specific gene expression pathways. researchgate.netfrontiersin.orgnih.gov For instance, a stable macrophage cell line expressing a luciferase reporter gene driven by an avian β-defensin 9 (AvBD9) gene promoter was used in an HTS assay to screen for natural products that induce host defense peptide synthesis. researchgate.netfrontiersin.org this compound was among the compounds tested in such screens, although its effect on AvBD9 mRNA expression in this specific assay was noted as an exception compared to other identified compounds. frontiersin.org
HTS allows for the rapid evaluation of numerous compounds, generating significant datasets on their biological effects. This data can then be analyzed to identify hits and further investigate the concentration-dependent activity of promising compounds. researchgate.netfrontiersin.org
Application of Targeted Gene Disruption and Mutagenesis for Biosynthetic Pathway Elucidation
Targeted gene disruption and mutagenesis are essential techniques for understanding the genetic basis of secondary metabolite biosynthesis, including that of this compound. nih.gov The genes responsible for this compound production in Alternaria brassicicola are organized in a gene cluster containing six genes, designated DEP1 to DEP6. nih.govapsnet.orgapsnet.orgmsu.eduoup.com
Researchers have utilized targeted gene disruption to confirm the involvement of specific genes within this cluster in this compound biosynthesis. nih.govapsnet.orgapsnet.orgmsu.edu For example, targeted disruption of DEP2, DEP4, DEP5 (encoding a polyketide synthase), and DEP6 (encoding a transcription factor) has demonstrated their necessity for this compound production. nih.govapsnet.orgapsnet.orgmsu.edu Specifically, DEP6 is required for the expression of DEP1 through DEP5, indicating its role in co-regulating the this compound biosynthetic cluster. nih.govapsnet.orgapsnet.org
Mutagenesis, including targeted approaches, helps in understanding the function of individual genes within the biosynthetic pathway and can also be used to generate this compound-minus mutants for studying the compound's biological role. nih.govapsnet.orgapsnet.orgmsu.edudntb.gov.ua Studies using this compound-minus mutants of A. brassicicola have shown a statistically significant, albeit small, reduction in virulence on certain host plants, suggesting a role for this compound in pathogenesis. nih.govapsnet.orgapsnet.orgmsu.eduoup.com
The this compound gene cluster organization and the roles of the identified genes are summarized in the table below:
| Gene | Predicted Function | Role in this compound Production (based on gene disruption) |
| DEP1 | Protein of unknown function | Not explicitly demonstrated by targeted disruption nih.gov |
| DEP2 | Monooxygenase | Required nih.govapsnet.orgapsnet.org |
| DEP3 | Major Facilitator Superfamily (MFS) transporter | Not explicitly demonstrated by targeted disruption nih.gov |
| DEP4 | Monooxygenase | Required nih.govapsnet.orgapsnet.org |
| DEP5 | Polyketide synthase (AbPKS9) | Essential nih.govapsnet.orgapsnet.orgmsu.eduoup.com |
| DEP6 | Zn₂Cys₆ DNA-binding transcription factor | Required for expression of DEP1-DEP5 nih.govapsnet.orgapsnet.orgoup.com |
Advanced Spectroscopic and Chromatographic Techniques in this compound Characterization
Advanced spectroscopic and chromatographic techniques are indispensable for the isolation, purification, and structural characterization of this compound. uni-mainz.depatsnap.comchromtech.comchromatographytoday.combitesizebio.comarxiv.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for separating and analyzing compounds in complex mixtures. uni-mainz.depatsnap.comchromtech.comchromatographytoday.combitesizebio.com HPLC is suitable for a broad range of compounds, including non-volatile substances, while GC is typically used for volatile and semi-volatile compounds. chromtech.comchromatographytoday.combitesizebio.com
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provide detailed information about the structure and molecular weight of a compound. arxiv.orgnih.govuba.arebi.ac.uk NMR spectroscopy yields information about the arrangement of atoms within a molecule, while MS determines the mass-to-charge ratio of ions, aiding in molecular formula determination and structural elucidation through fragmentation patterns. arxiv.orguba.arebi.ac.uk
The initial structural determination of this compound was based on spectroscopic characteristics, including NMR, and confirmed by X-ray crystallographic analysis of its bis-(1S)-(-)-camphanate derivative. researchgate.net The structure was determined to be (2R,3S,4S,5E,7S,8S,9R)-2,9-dihydroxy-3,4;7,8-diepoxy-undeca-5,10-diene. researchgate.net
Coupling chromatographic techniques with mass spectrometry (LC-MS or GC-MS) enhances the ability to separate complex mixtures and simultaneously obtain structural information about the separated components. uni-mainz.debitesizebio.com This hyphenated approach is powerful for the identification and characterization of natural products like this compound from fungal extracts.
Cell-Based Assays for Phenotypic and Molecular Activity Profiling of this compound
Cell-based assays are fundamental tools for investigating the biological effects of this compound at both the phenotypic and molecular levels. fraunhofer.de These assays utilize living cells to assess various cellular processes and responses to treatment with this compound. fraunhofer.de
This compound was initially identified through its ability to induce morphological reversion in fibroblasts transformed by oncogenes like v-ras and v-src, restoring a flattened phenotype characteristic of non-transformed cells. nih.govmedchemexpress.cominvivochem.comnih.govpnas.orgresearchgate.netmedchemexpress.comnih.govresearchgate.net This phenotypic change is often accompanied by the reorganization of the actin cytoskeleton, including the induction of actin stress fibers. nih.gov
Beyond morphological effects, cell-based assays have revealed that this compound inhibits histone deacetylase (HDAC) activity in vivo, leading to the hyperacetylation of histones in a dose-dependent manner. nih.govinvivochem.comnih.govpnas.orgresearchgate.net This molecular activity is considered a plausible basis for its detransforming effects. nih.govnih.govpnas.org Cell-free enzymatic assays using purified HDAC1 have confirmed this compound's direct inhibitory activity. nih.govpnas.orgresearchgate.net
Other reported cellular effects of this compound observed through cell-based assays include the induction of cell cycle arrest and cellular differentiation in various mammalian cell lines. nih.govpnas.org Studies using inhibitors of transcription and translation have indicated that both mRNA and protein synthesis are required for this compound-mediated phenotypic changes. nih.govpnas.orgnih.gov
Proteomic and Interactomic Approaches for this compound Target Identification
Proteomic and interactomic approaches are valuable for identifying the cellular targets of this compound and understanding the molecular pathways it affects. Proteomics involves the large-scale study of proteins, including their expression, modifications, and interactions. nautilus.bionih.govmdpi.comnih.gov Interactomics focuses specifically on the study of protein-protein interactions. biorxiv.orgresearchgate.net
Given that this compound is an HDAC inhibitor, proteomic studies can be employed to analyze changes in protein acetylation levels upon this compound treatment, providing insights into its direct and indirect targets. Techniques like two-dimensional difference gel electrophoresis (2D DIGE) coupled with mass spectrometry can be used for proteomic profiling to identify proteins whose expression or modification levels are altered by this compound. nih.gov
Chemical proteomics, utilizing probes that interact with the compound, can directly identify proteins that bind to this compound. mdpi.com Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a quantitative proteomic approach that can be used in conjunction with affinity enrichment to identify proteins that bind to small molecules. mdpi.com
While specific detailed proteomic or interactomic studies solely focused on comprehensively mapping all this compound targets were not extensively detailed in the provided search results, the general application of these methodologies is highly relevant. Identifying protein interaction partners (interactome) of known or putative this compound targets, such as HDACs, can further elucidate the downstream effects of this compound binding and the signaling networks it influences. biorxiv.orgresearchgate.net
Computational Chemistry and Molecular Modeling in this compound SAR and Mechanism Prediction
Computational chemistry and molecular modeling techniques are increasingly used in conjunction with experimental studies to understand the structure-activity relationships (SAR) of compounds like this compound and predict their mechanisms of action. arxiv.orgnih.gov These methods can provide insights into how this compound interacts with its targets, such as HDAC enzymes, at the molecular level.
Molecular modeling, including techniques like molecular docking and molecular dynamics simulations, can predict the binding pose and affinity of this compound to the active site of HDAC enzymes. This helps in understanding the key interactions responsible for its inhibitory activity. Such studies can also inform the design of this compound analogs with improved potency or selectivity.
Quantitative Structure-Activity Relationship (QSAR) modeling can be applied to a series of this compound derivatives to build predictive models that correlate structural features with biological activity. This helps in identifying the structural determinants crucial for this compound's effects.
Computational approaches can also be used to predict the physical and chemical properties of this compound and its potential metabolic fate. Advanced methods, including deep learning models, are being developed to predict molecular properties and spectra directly from molecular structures, which can aid in the characterization and identification of this compound and its metabolites. arxiv.orgresearchgate.net
By combining computational predictions with experimental data from techniques like site-directed mutagenesis of the target protein or synthesis and testing of this compound analogs, researchers can gain a more comprehensive understanding of this compound's SAR and refine the proposed mechanisms of action.
Future Directions and Emerging Research Avenues for Depudecin
Further Exploration of Depudecin's Selectivity Towards Specific HDAC Isoforms
While This compound (B143755) has been identified as an HDAC inhibitor, its precise selectivity profile across the various HDAC isoforms (Class I, II, III, and IV) remains an area requiring further investigation. nih.gov Early studies indicated moderate potency against HDAC1 with an IC50 of 4.7 µM, which somewhat limited extensive initial research compared to more potent inhibitors. nih.govresearchgate.net However, the distinct chemical structure of this compound suggests it may exhibit a selectivity profile different from other known HDAC inhibitors like trichostatin A or trapoxin. nih.govpnas.org Understanding this isoform selectivity is crucial because different HDAC isoforms have distinct roles in cellular processes and disease pathogenesis. ijbs.comdovepress.com Future studies should focus on comprehensive enzymatic assays against a full panel of recombinant human HDAC isoforms to precisely determine this compound's inhibitory profile. This will involve determining IC50 values for each isoform and comparing them to established selective and pan-HDAC inhibitors. Such data will provide valuable insights into which specific deacetylases are primarily targeted by this compound, guiding further mechanistic studies and potential therapeutic applications. The knowledge of structural variants and pharmacophore properties can aid in the rational design of more potent and isoform-selective HDAC inhibitors. dovepress.com
Development of Novel this compound-Derived Chemical Probes for Cellular Biology
This compound's unique structure and established HDAC inhibitory activity make it a promising scaffold for developing novel chemical probes. pnas.orgnih.govnih.govpnas.orgresearchgate.net Chemical probes are small molecules used to selectively perturb the function of specific proteins in cells, aiding in the understanding of biological processes. ox.ac.uk Future efforts could focus on synthesizing this compound analogs with modifications aimed at improving potency, enhancing isoform selectivity, or incorporating tags for cellular localization and target engagement studies. nih.govresearchgate.net For instance, modifying the epoxide or hydroxyl moieties, which have been shown to be essential for this compound's activity, could lead to analogs with altered properties. nih.gov Developing this compound-based affinity probes would enable the identification and validation of its direct binding partners, both HDACs and potentially other targets. Such probes would be invaluable tools for dissecting the cellular pathways influenced by this compound and identifying its precise molecular targets in various biological contexts.
Systems Biology Approaches to Unravel this compound's Comprehensive Cellular Network Effects
Given that this compound influences gene expression through HDAC inhibition and can induce significant cellular changes like morphological reversion, a systems biology approach is crucial for understanding its comprehensive effects. pnas.orgnih.govpnas.orgnih.govbroadinstitute.orgnih.gov This involves integrating data from various high-throughput techniques to build models of the cellular networks affected by this compound. columbia.edu Future research could utilize transcriptomics to identify global gene expression changes, proteomics to profile protein abundance and modifications, and metabolomics to assess metabolic alterations in response to this compound treatment. cd-genomics.com Network analysis of this integrated data can reveal key pathways, protein-protein interactions, and regulatory modules that are perturbed by this compound. columbia.edu This holistic approach can help identify both direct and indirect targets of this compound and provide a more complete picture of how it exerts its biological effects at the cellular level.
Elucidation of Additional Molecular Targets and Signaling Pathways Affected by this compound Beyond HDACs
While this compound is known to inhibit HDACs, it may also interact with other molecular targets or influence signaling pathways independently of or in parallel with its effects on deacetylation. pnas.orgnih.govnih.gov Evidence suggests that this compound's detransforming activity requires mRNA and protein synthesis and may involve the gelsolin gene. nih.gov It has also been reported to have anti-angiogenic activity. invivochem.comnih.gov Future research should aim to systematically identify these additional targets and pathways. This could involve unbiased screening approaches, such as activity-based protein profiling or thermal proteome profiling, to identify proteins that directly interact with this compound. mdpi.com Furthermore, investigating the impact of this compound on various signaling cascades, such as those involved in cytoskeletal organization, cell cycle control, and angiogenesis, using targeted biochemical and cell biological assays, will be essential. pnas.orgnih.govpnas.orgnih.gov Identifying these additional interactions will provide a more complete understanding of this compound's polypharmacology and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
